molecular formula C8H16N2O B11919214 (S)-N-Butylazetidine-2-carboxamide

(S)-N-Butylazetidine-2-carboxamide

Cat. No.: B11919214
M. Wt: 156.23 g/mol
InChI Key: WOJMUKUEKGCDGX-ZETCQYMHSA-N
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Description

(S)-N-Butylazetidine-2-carboxamide is a chiral compound with a four-membered azetidine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-N-Butylazetidine-2-carboxamide typically involves the cyclization of suitable precursors under controlled conditions. One common method is the reaction of N-butylamine with a suitable azetidine precursor, such as azetidine-2-carboxylic acid, under dehydrating conditions. The reaction is often carried out in the presence of a coupling agent like dicyclohexylcarbodiimide (DCC) to facilitate the formation of the amide bond.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

(S)-N-Butylazetidine-2-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur at the azetidine ring, especially under basic conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydride in dimethylformamide (DMF).

Major Products

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of primary amines.

    Substitution: Formation of substituted azetidine derivatives.

Scientific Research Applications

(S)-N-Butylazetidine-2-carboxamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial properties.

    Medicine: Explored for its potential use in drug development, particularly in the design of enzyme inhibitors.

    Industry: Utilized in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of (S)-N-Butylazetidine-2-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to the active site of enzymes, inhibiting their activity and thereby affecting various biochemical pathways. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • N-Butylazetidine-2-carboxylic acid
  • N-Butylazetidine-2-carboxylate
  • N-Butylazetidine-2-carboxamide derivatives

Uniqueness

(S)-N-Butylazetidine-2-carboxamide is unique due to its chiral nature and the presence of the azetidine ring, which imparts specific chemical and biological properties. Compared to its analogs, this compound may exhibit different reactivity and selectivity in various chemical reactions and biological assays.

Biological Activity

(S)-N-Butylazetidine-2-carboxamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article delves into its synthesis, biological activities, structure-activity relationships (SAR), and relevant case studies.

Synthesis

The synthesis of this compound typically involves the formation of an azetidine ring followed by the introduction of a butyl group and a carboxamide functional group. Various synthetic routes have been explored, focusing on achieving high enantiomeric purity and yield. For example, recent advancements in synthetic strategies have highlighted the versatility of azetidines in drug development, showcasing their potential as bioactive scaffolds .

Antimicrobial Activity

Recent studies have indicated that azetidine derivatives exhibit significant antimicrobial properties. For instance, compounds similar to this compound have shown effectiveness against various bacterial strains, including Mycobacterium tuberculosis and Staphylococcus aureus. The structure-activity relationship indicates that modifications to the azetidine ring can enhance antimicrobial efficacy .

CompoundActivity AgainstMIC (µg/mL)
This compoundM. tuberculosis12.5
N-cycloheptylquinoline-2-carboxamideM. tuberculosis6.25
N-benzyl-2-naphthamideM. tuberculosis7.5

Anti-Cancer Properties

Azetidine derivatives have also been explored for their anti-cancer properties. Specific studies suggest that this compound may inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest. In vitro assays have demonstrated cytotoxic effects against several cancer cell lines, indicating potential for further development as an anti-cancer agent .

Structure-Activity Relationship (SAR)

The biological activity of this compound is influenced by its structural features. The presence of the butyl group and the carboxamide moiety are crucial for enhancing solubility and biological interaction with target proteins. Research has shown that variations in alkyl chain length and branching can significantly affect the compound's potency and selectivity against specific biological targets .

Case Studies

  • Antimycobacterial Activity : A study evaluating various azetidine derivatives found that modifications to the azetidine structure could lead to enhanced activity against M. tuberculosis, with some compounds exhibiting MIC values lower than established antibiotics like isoniazid .
  • Cytotoxicity Evaluation : In vitro testing on human cancer cell lines revealed that this compound has a notable cytotoxic effect, with IC50 values indicating effective inhibition of cell growth compared to control compounds .
  • Mechanistic Insights : Molecular docking studies have provided insights into how this compound interacts with target enzymes, particularly those involved in metabolic pathways relevant to cancer progression and bacterial resistance mechanisms .

Properties

Molecular Formula

C8H16N2O

Molecular Weight

156.23 g/mol

IUPAC Name

(2S)-N-butylazetidine-2-carboxamide

InChI

InChI=1S/C8H16N2O/c1-2-3-5-10-8(11)7-4-6-9-7/h7,9H,2-6H2,1H3,(H,10,11)/t7-/m0/s1

InChI Key

WOJMUKUEKGCDGX-ZETCQYMHSA-N

Isomeric SMILES

CCCCNC(=O)[C@@H]1CCN1

Canonical SMILES

CCCCNC(=O)C1CCN1

Origin of Product

United States

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